![molecular formula C22H21BrClNO2 B12482226 2-({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12482226.png)
2-({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL typically involves multiple steps, including halogenation, etherification, and amination reactions. The process begins with the bromination of a phenyl compound, followed by the introduction of a chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the amino-phenylethanol moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenylmethanol
- 4-Chlorophenylmethoxyphenylamine
- 3-Bromo-4-chlorophenylmethoxyphenylamine
Uniqueness
2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2-[({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21BrClNO2 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C22H21BrClNO2/c23-20-12-17(13-25-14-21(26)18-4-2-1-3-5-18)8-11-22(20)27-15-16-6-9-19(24)10-7-16/h1-12,21,25-26H,13-15H2 |
InChI Key |
UTCIBSBILDZYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


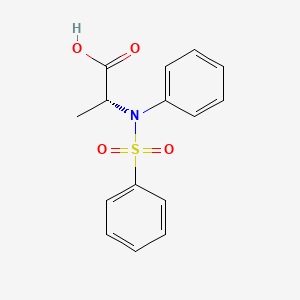
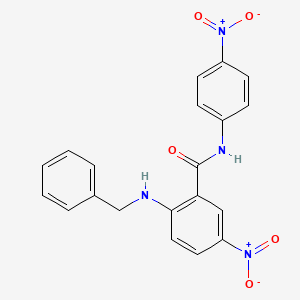
![Ethyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482183.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B12482190.png)
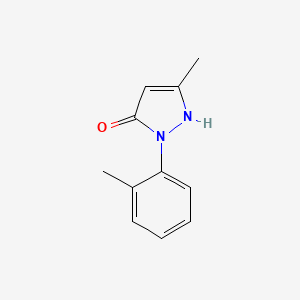
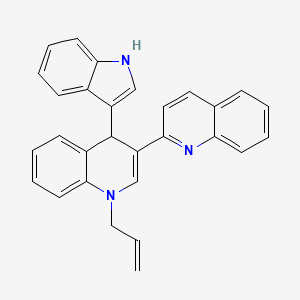
![Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B12482210.png)
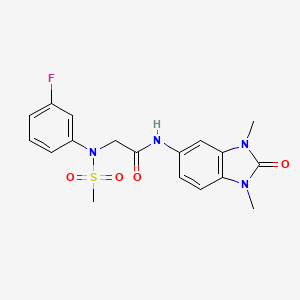
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12482219.png)
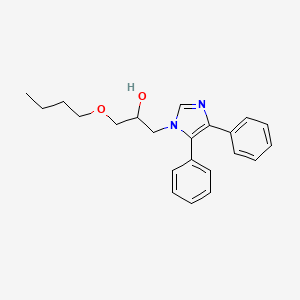
![N-(5-bromopyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12482236.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-methyl-2-(propan-2-yl)phenyl pyridine-3-carboxylate](/img/structure/B12482240.png)
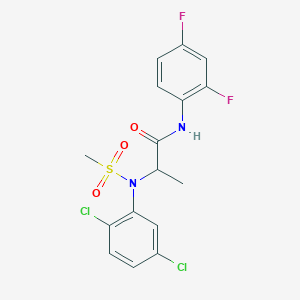
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12482245.png)
